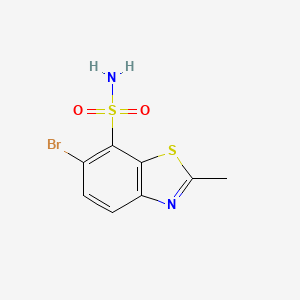![molecular formula C15H27N3O3 B13277785 tert-Butyl 3-cyano-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B13277785.png)
tert-Butyl 3-cyano-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-cyano-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate: is a complex organic compound with a molecular formula of C15H27N3O3. This compound is notable for its unique structure, which includes a piperidine ring substituted with cyano, hydroxy, and methylamino groups, as well as a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-cyano-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the cyano group and the tert-butyl ester. The hydroxy and methylamino groups are then added through subsequent reactions. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran and reagents like potassium tert-butoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-cyano-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis .
Biology: In biological research, tert-Butyl 3-cyano-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate is studied for its potential biological activities. It may interact with specific enzymes or receptors, making it a candidate for drug development .
Medicine: In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of tert-Butyl 3-cyano-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and methylamino groups may form hydrogen bonds with enzymes or receptors, while the cyano group can participate in nucleophilic or electrophilic reactions. The piperidine ring provides structural stability, allowing the compound to fit into specific binding sites .
Comparison with Similar Compounds
- tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
- tert-Butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Uniqueness: tert-Butyl 3-cyano-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate is unique due to its combination of functional groups and the piperidine ring structure. This combination allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C15H27N3O3 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
tert-butyl 3-cyano-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H27N3O3/c1-14(2,3)21-13(20)18-7-5-6-15(10-16,11-18)8-12(19)9-17-4/h12,17,19H,5-9,11H2,1-4H3 |
InChI Key |
UESRNYLEGSZPJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC(CNC)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13277705.png)
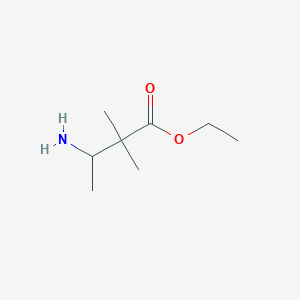
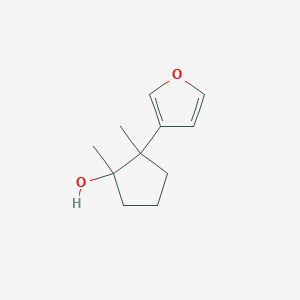
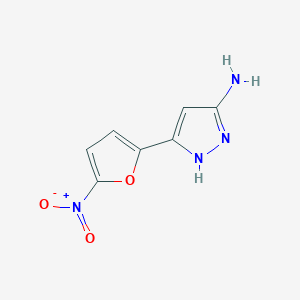

![5,6-Dimethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13277729.png)
![N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide](/img/structure/B13277733.png)
![(Pentan-3-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13277740.png)

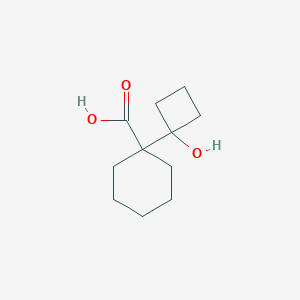
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13277769.png)

![3-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13277784.png)
